Midecamycin acetate

Descripción general

Descripción

La miocamicina es un antibiótico macrólido con un anillo de lactona de 16 miembros. Es conocida por su actividad antimicrobiana de amplio espectro, particularmente contra bacterias Gram positivas, microbios atípicos y algunos anaerobios. La miocamicina es eficaz contra patógenos como Legionella pneumophila, Mycoplasma hominis y Ureaplasma urealyticum . A menudo se utiliza como alternativa a la eritromicina debido a su mayor potencia contra ciertas bacterias .

Métodos De Preparación

La miocamicina se sintetiza mediante un proceso semisintético a partir de la midecamicina. Uno de los métodos industriales implica la acetilación selectiva de la midecamicina utilizando un catalizador de alta eficiencia como DMAP (4-dimetilaminopiridina) y un éster como solvente . Este proceso de síntesis de un solo paso es ventajoso debido a su alto rendimiento, simplicidad y idoneidad para la producción a gran escala .

Análisis De Reacciones Químicas

Acylation of Midecamycin Acetate

Acylation with Acetic Anhydride or Acetyl Chloride

Midecamycin can be acetylated using acetic anhydride in hot pyridine or with acetyl chloride and Molecular Sieve 4A-30 in dichloromethane to produce 9,2,3-triacetylmidecamycin .

Acylation to Enhance Site Selectivity

Research has explored the site selectivity of acylation in amphiphilic diols, relevant to midecamycin. By using imidazole-based nucleophilic catalysts, acylation can be directed towards apolar sites. Changing the acylating agent from anhydride to acyl chloride, especially with new catalysts, accelerates the reaction and increases selectivity for the apolar site .

When acylating midecamycin with butyric anhydride, the basic dimethylamino group in the substrate can override the catalyst’s selectivity, leading to selective acylation of the alcohol in the polar domain. To counteract this, an acid additive or acyl chloride can be used. Using acyl chloride with a suitable catalyst can reverse the product ratio to favor acylation at the apolar site .

General Procedure for Midecamycin Acylation Catalysis

In a general procedure for midecamycin acylation catalysis, the following conditions are used :

-

Substrate: 0.1 mmol

-

Acylating agent: 0.4 mmol butyric anhydride or butyryl chloride

-

Additive: p-TsOH (0.1 mmol, 1 equiv, when acid is used)

-

Catalyst: 0.005 mmol (5 mol %)

-

Solvent: 1 mL benzene

-

Temperature: Room temperature

The reaction is quenched with methanol (for anhydride) or a methanolic solution of DIPEA (0.03 M, for acyl chloride). HPLC is used to determine the ratio of products and the degree of conversion .

Glycosylation of this compound

Glycosylation Reactions and Products

Midecamycin can be glucosylated, resulting in monoglucosylated products. One such product is midecamycin 2′-O-glucopyranoside, with the glycosylation occurring at the 2′-OH in the mycaminosyl moiety .

Enzymatic Glycosylation

Glycosylation can be achieved using glycosyltransferases (GTs). For example, OleD prefers to attack the 2′-OH in the mycaminosyl moiety of midecamycin. Midecamycin 2′-O-glucopyranoside can be prepared using wild-type OleD, Q327F, and Q327A as biocatalysts .

Preparation of Acetyl Midecamycin

A method for preparing acetyl midecamycin involves dissolving midecamycin in ethyl acetate, adding an acid scavenger (N, N-diethylaniline) and an acylating agent (acetyl chloride) to carry out an acylation reaction . The process includes the following steps:

-

Acylation reaction in ethyl acetate with N, N-diethylaniline and acetyl chloride.

-

Distillation under reduced pressure to remove excess acylating agent and ethyl acetate.

-

Cooling to precipitate N,N-diethylaniline hydrochloride, followed by filtration.

-

Washing the filtrate with water and distilling off ethyl acetate under reduced pressure.

-

Dissolving the residue in ethanol and conducting an alcoholysis reaction.

-

Removing a portion of ethanol by vacuum distillation and adding isopropanol for crystallization.

-

Collecting and drying the crystals to obtain acetylmidecamycin .

This method avoids using a catalyst and reduces the discharge of acidic waste liquid, which lowers costs and improves product yield and quality .

Reaction Conditions and Results

In a 400L glass-lined reaction vessel :

-

Solvents: 100-160 kg ethyl acetate

-

Reactants: 50 kg midecamycin, 55-80 kg N, N-diethylaniline, 50-55 kg acetyl chloride

-

Temperature: 45-60°C for acylation

-

Acylation Time: 40-70 hours

-

Alcoholysis: Ethanol at 45-60°C for 4-8 hours

After the acylation reaction, ethyl acetate is evaporated under reduced pressure, and the mixture is cooled to precipitate N,N-diethylaniline hydrochloride, which is then filtered off. The filtrate is washed with deionized water, and the solvent ethyl acetate is evaporated under reduced pressure. The residue is dissolved in ethanol and alcoholyzed. Isopropanol is added, and the mixture is cooled to crystallize, centrifuged, and vacuum-dried to obtain acetyl-midecamycin crystals .

Purity Analysis

The purity of the resulting acetyl-midecamycin crystals can be high, reaching over 98.3% as determined by HPLC .

Aplicaciones Científicas De Investigación

Clinical Applications

Midecamycin acetate is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its primary clinical applications include:

- Respiratory Tract Infections : Midecamycin is commonly prescribed for bacterial infections affecting the upper and lower respiratory tracts, including bronchitis and pneumonia.

- Skin and Soft Tissue Infections : The antibiotic is also indicated for treating skin infections, such as cellulitis and abscesses.

- Oral Infections : It has been used to address infections in the oral cavity, particularly those caused by anaerobic bacteria .

Table 1: Clinical Indications of this compound

| Indication | Description |

|---|---|

| Respiratory Tract Infections | Effective against pathogens like Streptococcus pneumoniae |

| Skin and Soft Tissue Infections | Treats conditions such as cellulitis and abscesses |

| Oral Infections | Used for infections caused by anaerobic bacteria |

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound. Research indicates that it can suppress T-cell responses by inhibiting interleukin-2 (IL-2) production. This effect suggests potential applications in managing post-transplant complications and inflammatory diseases .

Table 2: Immunomodulatory Effects of this compound

| Effect | Mechanism | Potential Applications |

|---|---|---|

| T-cell Suppression | Inhibits IL-2 production | Post-transplant care, inflammatory diseases |

| Modulation of Immune Response | Alters T-cell function | Autoimmune disorders |

Research Advancements

Ongoing research aims to enhance the efficacy and reduce resistance associated with this compound. Innovations include:

- Biosynthetic Gene Exploration : Studies are investigating the biosynthetic pathways of midecamycin to improve production yields through recombinant DNA technology .

- Glycosylation Studies : Research indicates that glycosylation can affect the stability and activity of midecamycin, leading to novel derivatives with enhanced properties .

Table 3: Research Directions in Midecamycin Development

| Research Focus | Description |

|---|---|

| Biosynthetic Gene Exploration | Enhancing production via genetic manipulation |

| Glycosylation Studies | Investigating modifications for improved efficacy |

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

- Case Study 1 : A study involving patients with chronic respiratory infections demonstrated significant improvement in symptoms following treatment with this compound, showcasing its effectiveness against resistant strains.

- Case Study 2 : In a cohort of patients undergoing organ transplants, administration of midecamycin led to reduced incidences of opportunistic infections due to its immunomodulatory effects.

Mecanismo De Acción

La miocamicina ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosomal 50S, evitando la translocación de péptidos durante la traducción . Esta acción detiene eficazmente el crecimiento y la replicación bacteriana. Los objetivos moleculares de la miocamicina incluyen el ARN ribosomal y las proteínas asociadas que participan en el proceso de traducción .

Comparación Con Compuestos Similares

La miocamicina a menudo se compara con otros antibióticos macrólidos como la eritromicina, la claritromicina y la azitromicina. Si bien todos estos antibióticos comparten un mecanismo de acción similar, la miocamicina es única debido a su mayor potencia contra ciertas bacterias resistentes y su espectro de actividad más amplio . Otros compuestos similares incluyen:

Eritromicina: Un macrólido de 14 miembros con un espectro de actividad más estrecho en comparación con la miocamicina.

Claritromicina: Otro macrólido de 14 miembros con mejor estabilidad ácida y actividad más amplia.

Azitromicina: Un macrólido de 15 miembros conocido por su vida media prolongada y su mayor penetración en los tejidos.

Las propiedades únicas de la miocamicina la convierten en una alternativa valiosa en el tratamiento de diversas infecciones bacterianas, especialmente en casos donde se observa resistencia a otros macrólidos .

Propiedades

Número CAS |

55881-07-7 |

|---|---|

Fórmula molecular |

C45H71NO17 |

Peso molecular |

898.0 g/mol |

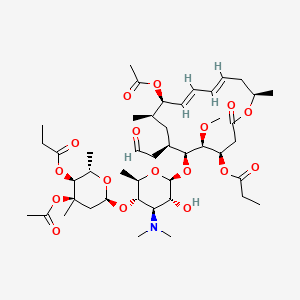

Nombre IUPAC |

[10-acetyloxy-6-[5-[(4R)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |

InChI |

InChI=1S/C45H71NO17/c1-13-34(50)59-33-23-36(52)55-26(4)18-16-15-17-19-32(58-29(7)48)25(3)22-31(20-21-47)41(42(33)54-12)62-44-39(53)38(46(10)11)40(27(5)57-44)61-37-24-45(9,63-30(8)49)43(28(6)56-37)60-35(51)14-2/h15-17,19,21,25-28,31-33,37-44,53H,13-14,18,20,22-24H2,1-12H3/t25?,26?,27?,28?,31?,32?,33?,37?,38?,39?,40?,41?,42?,43?,44?,45-/m1/s1 |

Clave InChI |

GQNZGCARKRHPOH-LXTSXRIISA-N |

SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C |

SMILES isomérico |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C |

SMILES canónico |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

55881-07-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

maidimeisu Midecamin midecamycin midecamycin acetate midecamycin diacetate midekamycin midekamycin acetate Mosil mydecamycin Myoxam neoisomidecamycin Normicina SF 837 SF-837 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.